molecular formula C16H12FN3O2 B2991307 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874129-45-0

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2991307
CAS RN: 874129-45-0
M. Wt: 297.289
InChI Key: ONRWTLBFJZRMJS-UHFFFAOYSA-N
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Description

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as FTOB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields. FTOB has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been studied for its potential as a fluorescent probe for the detection of various analytes.

Mechanism Of Action

The mechanism of action of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide is not fully understood, but it is believed to be related to its ability to bind to specific receptors in the body. 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been shown to bind to the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune responses.
Biochemical and Physiological Effects:
2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for the treatment of various inflammatory and autoimmune disorders.

Advantages And Limitations For Lab Experiments

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized using various methods. However, 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the development of novel materials using 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide and its potential side effects.

Synthesis Methods

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide has been synthesized using various methods, including the reaction of 2-fluorobenzoyl chloride with p-tolyl-1,2,5-oxadiazole-3-carboxylic acid, and the reaction of 2-fluorobenzoyl chloride with p-tolyl-1,2,5-oxadiazole-3-amine. These methods have been optimized to produce high yields of 2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide with high purity.

properties

IUPAC Name

2-fluoro-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-6-8-11(9-7-10)14-15(20-22-19-14)18-16(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRWTLBFJZRMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-(p-tolyl)-1,2,5-oxadiazol-3-yl)benzamide

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